molecular formula C14H22BrN B8754629 N-(2-Bromobenzyl)heptan-4-amine

N-(2-Bromobenzyl)heptan-4-amine

Cat. No.: B8754629
M. Wt: 284.23 g/mol
InChI Key: JCPPTFZEZXJWOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Bromobenzyl)heptan-4-amine is a secondary amine characterized by a heptan-4-amine backbone substituted with a 2-bromobenzyl group. This compound serves as a critical intermediate in synthetic organic chemistry, particularly in the preparation of functionalized aryl amines and cinnamamides . Its structure combines the lipophilic heptane chain with the electron-withdrawing bromine atom on the benzyl moiety, influencing its reactivity and physical properties.

Properties

Molecular Formula

C14H22BrN

Molecular Weight

284.23 g/mol

IUPAC Name

N-[(2-bromophenyl)methyl]heptan-4-amine

InChI

InChI=1S/C14H22BrN/c1-3-7-13(8-4-2)16-11-12-9-5-6-10-14(12)15/h5-6,9-10,13,16H,3-4,7-8,11H2,1-2H3

InChI Key

JCPPTFZEZXJWOC-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)NCC1=CC=CC=C1Br

Origin of Product

United States

Comparison with Similar Compounds

N-((5-Methyl-2-(naphthalen-2-yl)oxazol-4-yl)methyl)cycloheptanamine (8VP131)

  • Structure : Features a naphthalene-substituted oxazole ring and a cycloheptanamine backbone.
  • Synthesis : Prepared via method C (59% yield) using cycloheptanamine and a substituted oxazole precursor .
  • Properties : Higher molecular weight (MW: ~335.4 g/mol) and aromaticity compared to the target compound, likely enhancing π-π stacking interactions.

(4-Bromo-benzyl)-(4-bromo-2-nitro-phenyl)-amine

  • Structure : Contains dual bromine atoms and a nitro group on the aryl ring.
  • Properties: Increased electron-withdrawing effects (Br and NO₂) result in reduced nucleophilicity at the amine center. MW: 386.04 g/mol .

Sulfonamide Derivatives

N-([1,1'-Biphenyl]-3-yl)-N-(2-bromobenzyl)-4-methylbenzenesulfonamide (6)

  • Structure : Incorporates a sulfonamide group and a biphenyl system.
  • Synthesis : Achieved via sulfonylation of N-(2-bromobenzyl)-[1,1'-biphenyl]-3-amine in pyridine (80°C, 12 h) .

Halogenated Alkylamine Derivatives

N-Benzyl-N-(4-chlorobenzyl)-N-(2-bromo-3-phenoxypropyl)amine (5b)

  • Structure: Contains multiple benzyl groups and a bromo-phenoxypropyl chain.
  • Synthesis : Derived from aziridine ring-opening with benzyl bromide (reflux, 5 h) .

Bicyclic Amine Derivatives

(1R,2R,3R,5S)-N-((2-(2-Ethylphenyl)-5-methyloxazol-4-yl)methyl)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine (8VP101)

  • Structure: Combines a bicyclic isopinocampheylamine core with an oxazole substituent.
  • Synthesis : 59% yield via method C; characterized by distinct NMR shifts (e.g., bicyclic proton environments at δ 1.2–2.4 ppm) .

Data Table: Key Comparative Properties

Compound Name Molecular Weight (g/mol) Key Substituents Synthesis Yield Notable Properties
This compound (Target) ~292.2 (calculated) 2-Bromobenzyl, heptane chain Not reported Moderate lipophilicity, alkylamine
8VP131 ~335.4 Naphthalene-oxazole, cycloheptanamine 59% Enhanced aromatic stacking
Compound 6 (Sulfonamide derivative) ~460.4 Biphenyl, sulfonamide Not reported Acidic N–H, hydrogen-bond donor
5b (Bromo-phenoxypropylamine) ~408.7 Dual benzyl, bromo-phenoxypropyl Not reported Steric hindrance, SN2 reactivity
(4-Bromo-benzyl)-(4-bromo-2-nitro-phenyl)-amine 386.04 Dual Br, nitro Not reported Electron-deficient aryl system

Research Findings and Implications

  • Synthetic Flexibility : this compound’s synthesis can be tailored via alkylation (e.g., using 2-bromobenzyl bromide) or amidation, similar to strategies in .
  • Substituent Effects : The bromine atom in the target compound enhances electrophilicity, favoring cross-coupling reactions (e.g., Suzuki-Miyaura), whereas sulfonamide or nitro groups in analogs enable diverse reactivity (e.g., nucleophilic substitutions or reductions) .

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